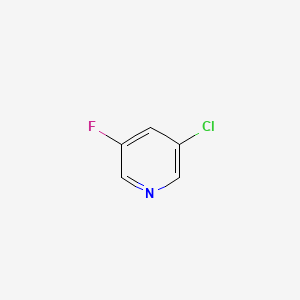

3-Chloro-5-fluoropyridine

Description

The exact mass of the compound 3-Chloro-5-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTILYPOSFJLPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476160 | |

| Record name | 3-Chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514797-99-0 | |

| Record name | 3-Chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-5-fluoropyridine basic properties

An In-Depth Technical Guide to 3-Chloro-5-fluoropyridine: Core Properties and Applications

Introduction

3-Chloro-5-fluoropyridine is a halogenated heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of two distinct halogen atoms on the pyridine ring, make it a versatile intermediate for introducing the 3-halopyridyl-5-fluoro motif into more complex molecular architectures. This guide provides a detailed overview of its fundamental properties, reactivity, synthesis, and safe handling protocols, tailored for researchers and professionals in the fields of medicinal chemistry, agrochemical science, and materials development.

Physicochemical and Structural Properties

3-Chloro-5-fluoropyridine is typically a white to off-white solid at room temperature.[1] The strategic placement of an electronegative fluorine atom and a larger chlorine atom on the pyridine core imparts specific reactivity and physical characteristics.

Table 1: Core Physicochemical Properties of 3-Chloro-5-fluoropyridine

| Property | Value | Source(s) |

| CAS Number | 514797-99-0 | [1][2] |

| Molecular Formula | C₅H₃ClFN | [1][2] |

| Molecular Weight | 131.54 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder or solid | [1][3] |

| Melting Point | 26-30 °C | [1] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

Structural Identifiers:

Spectroscopic Profile

The structural characterization of 3-Chloro-5-fluoropyridine relies on standard spectroscopic techniques. The following sections detail the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electronegativity of the nitrogen atom and the halogen substituents will deshield these protons, shifting them downfield.

-

The proton at C2 (between N and Cl) will likely appear as a doublet.

-

The proton at C4 (between Cl and F) will likely appear as a doublet of doublets due to coupling with both the C2 and C6 protons.

-

The proton at C6 (adjacent to N) will likely appear as a small doublet.

-

-

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to chlorine (C3) and fluorine (C5) will show characteristic shifts, and the C-F coupling will be observable for C5 and adjacent carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands would include:

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

C=C and C=N ring stretching: A series of sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-F stretching: A strong absorption band in the 1000-1100 cm⁻¹ region.

-

C-Cl stretching: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, 3-Chloro-5-fluoropyridine will exhibit a distinct molecular ion peak (M⁺). A key diagnostic feature is the isotopic pattern caused by the presence of chlorine. The spectrum will show two peaks for the molecular ion:

-

M⁺ peak: Corresponding to the molecule with the ³⁵Cl isotope.

-

[M+2]⁺ peak: Corresponding to the molecule with the ³⁷Cl isotope, with an intensity approximately one-third that of the M⁺ peak.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Chloro-5-fluoropyridine is governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing effects of the chloro and fluoro substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), while electrophilic substitution is generally difficult.

The compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. It is particularly valuable in medicinal chemistry for constructing compounds that target specific biological pathways, including the development of anti-cancer drugs.[3] In materials science, it can be a precursor for specialty functional materials, such as those with unique optoelectronic properties.[3]

Conceptual Synthetic Workflow

The primary use of 3-Chloro-5-fluoropyridine is as an electrophilic partner in cross-coupling reactions or as a substrate for SNAr, enabling the introduction of new functional groups at the 3- or 5-positions.

Caption: General synthetic pathways utilizing 3-Chloro-5-fluoropyridine.

Synthesis and Purification Protocol

While various synthetic routes exist, a common strategy to produce fluoropyridines involves a halogen exchange (HALEX) reaction on a corresponding chloropyridine precursor. The following is a representative protocol adapted from a similar synthesis.[4]

Objective: To synthesize a fluoropyridine via nucleophilic aromatic substitution.

Materials:

-

Dichloropyridine precursor (e.g., 2,3-Dichloropyridine as a model)

-

Cesium Fluoride (CsF) or another fluoride salt

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the dichloropyridine starting material (1.0 eq) in anhydrous DMSO.

-

Reagent Addition: Add Cesium Fluoride (CsF, 2.0 eq) to the solution at room temperature. The use of a highly soluble fluoride source like CsF is crucial for driving the reaction.

-

Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and quench by pouring it into ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure fluoropyridine product.[4]

Safety, Handling, and Storage

3-Chloro-5-fluoropyridine is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a flammable solid and is harmful if swallowed, causing skin irritation and serious eye damage.[2][5]

Table 2: GHS Hazard Classifications

| Hazard Class | Code | Description | Source(s) |

| Flammable Solids | H228 | Flammable solid | [2][5] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][5] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [2][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][5] |

Handling Recommendations:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7]

-

Fire and Explosion Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[6] The material is a flammable solid. Ground/bond container and receiving equipment to prevent static discharge.[7]

-

General Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke when handling.[6] Wash hands thoroughly after handling.[7]

Storage Guidelines:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep the container tightly sealed to prevent moisture contact.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

Recommended storage is in a refrigerator at 2-8°C.[1]

References

- Pipzine Chemicals. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China.

- Apollo Scientific.

-

PubChem. 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536. National Center for Biotechnology Information. [Link]

- Sigma-Aldrich. Product Page for 3-Chloro-5-fluoropyridine.

- Chemical Label. Warning: 3-Chloro-5-fluoropyridine.

Sources

- 1. 3-氯-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High-Quality Pyridine Derivatives [pipzine-chem.com]

- 4. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. chemical-label.com [chemical-label.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Chloro-5-fluoropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth exploration of 3-Chloro-5-fluoropyridine, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, and reactivity, with a focus on its strategic application in the creation of novel therapeutic agents.

Core Identification and Physicochemical Properties

3-Chloro-5-fluoropyridine is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique electronic properties, arising from the presence of both a chlorine and a fluorine atom on the pyridine ring, make it a valuable scaffold for introducing specific functionalities into target molecules.

Chemical Identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 514797-99-0 | [1] |

| Molecular Formula | C₅H₃ClFN | [1] |

| Molecular Weight | 131.54 g/mol | [1] |

| IUPAC Name | 3-chloro-5-fluoropyridine | [1] |

| InChI Key | LTILYPOSFJLPSK-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=NC=C1Cl)F | [1] |

Physicochemical Properties:

| Property | Value | Source(s) |

| Appearance | Colorless to white to yellow solid or fused solid | |

| Melting Point | 26-30 °C | |

| Storage Temperature | 2-8°C |

Synthesis of 3-Chloro-5-fluoropyridine

The synthesis of 3-Chloro-5-fluoropyridine can be approached through several strategic routes, often involving the introduction of the halogen substituents onto a pre-existing pyridine core. While specific, detailed protocols for this exact molecule are proprietary or embedded within broader patents, a general and plausible synthetic strategy can be derived from established methods for analogous compounds. One common approach involves halogen exchange reactions.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of halogenated pyridines, which can be adapted for 3-Chloro-5-fluoropyridine.

Caption: Conceptual workflow for the synthesis of 3-Chloro-5-fluoropyridine.

Example Synthetic Protocol (Adapted from Analogous Syntheses)

The following protocol is a representative example adapted from the synthesis of similar fluorinated pyridine derivatives.[2]

Reaction: Halogen exchange fluorination of a dichloropyridine precursor.

Materials:

-

3,5-Dichloropyridine

-

Anhydrous potassium fluoride (KF) or Cesium fluoride (CsF)[3]

-

High-boiling point aprotic polar solvent (e.g., DMSO, Sulfolane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloropyridine and the chosen fluorinating agent (e.g., KF or CsF) in a suitable molar excess.

-

Add the anhydrous aprotic polar solvent under an inert atmosphere.

-

Heat the reaction mixture to a high temperature (typically >150 °C) and stir vigorously for several hours.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography to yield 3-Chloro-5-fluoropyridine.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Chloro-5-fluoropyridine is dominated by the electronic nature of the pyridine ring and the influence of its halogen substituents. The pyridine nitrogen acts as an electron-withdrawing group, making the ring electron-deficient and susceptible to nucleophilic attack. The chlorine atom at the 3-position is the primary site for substitution reactions, particularly palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

3-Chloro-5-fluoropyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-nitrogen bonds in drug synthesis.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a wide range of aryl, heteroaryl, or vinyl groups.[4][5][6][7]

Reaction Scheme:

Caption: Generalized Suzuki-Miyaura coupling of 3-Chloro-5-fluoropyridine.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand is crucial for activating the relatively inert C-Cl bond.[4]

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the 3-position of the pyridine ring.[8][9][10][11]

Reaction Scheme:

Caption: Generalized Buchwald-Hartwig amination of 3-Chloro-5-fluoropyridine.

Mechanistic Rationale: Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is often necessary to facilitate the coupling of aryl chlorides.[10]

Nucleophilic Aromatic Substitution (SₙAr)

While palladium-catalyzed reactions are common, the electron-deficient nature of the pyridine ring also allows for nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the ring nitrogen. In 3-Chloro-5-fluoropyridine, the C-F bond is generally more resistant to SₙAr than in other positions due to the lack of strong ortho or para activation by an electron-withdrawing group relative to the fluorine. The C-Cl bond can undergo SₙAr under forcing conditions with strong nucleophiles.[12][13][14]

Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[15] 3-Chloro-5-fluoropyridine serves as a valuable building block for introducing the fluoropyridinyl moiety into potential drug molecules.

While specific, publicly disclosed marketed drugs containing the precise 3-Chloro-5-fluoropyridine scaffold are not readily identifiable, its structural motifs are prevalent in numerous bioactive compounds and are key intermediates in their synthesis. For example, related chloropyridine cores are found in molecules like ML267, a potent inhibitor of Sfp-PPTase.[16] Furthermore, the synthesis of the non-nucleoside reverse transcriptase inhibitor Doravirine involves the use of a fluorinated chloropyridine building block, highlighting the importance of this class of compounds in modern drug development.[17]

The versatility of 3-Chloro-5-fluoropyridine in undergoing various coupling reactions allows for the rapid generation of libraries of diverse compounds for high-throughput screening, accelerating the discovery of new lead compounds.

Spectroscopic Characterization

The structural elucidation of 3-Chloro-5-fluoropyridine and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, with characteristic coupling patterns influenced by both the adjacent protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon atoms bonded to fluorine and chlorine will exhibit characteristic chemical shifts and C-F coupling constants.[18][19][20]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the ring.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster, aiding in its identification.

Safety and Handling

3-Chloro-5-fluoropyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Classifications:

-

Flammable solid

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye damage

-

May cause respiratory irritation

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-5-fluoropyridine is a strategically important building block for the synthesis of novel compounds, particularly in the pharmaceutical and agrochemical industries. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536. PubChem. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH National Center for Biotechnology Information. [Link]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

3-Chloro-5-fluoropyridine (97%). Amerigo Scientific. [Link]

-

3-Chloro-5-fluoropyridine. MySkinRecipes. [Link]

-

Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

-

Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

-

15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

34.05 Nucleophilic Aromatic Substitution. YouTube. [Link]

- Preparation method of fluoropyridine compounds.

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH National Center for Biotechnology Information. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

3-Chloropyridine | C5H4ClN | CID 12287. PubChem. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Pyridine, 3-chloro-. NIST WebBook. [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. ACS Publications. [Link]

Sources

- 1. 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 3. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoropyridine

Introduction: The Strategic Importance of 3-Chloro-5-fluoropyridine

3-Chloro-5-fluoropyridine (CAS No: 514797-99-0, Molecular Formula: C₅H₃ClFN) is a halogenated pyridine derivative that has emerged as a pivotal structural motif in modern medicinal and agrochemical research.[1][2] Its unique electronic profile, stemming from the ortho-fluoro and para-chloro substituents relative to the ring nitrogen, makes it a versatile and highly sought-after building block. The presence of distinct halogen atoms at the 3 and 5 positions allows for selective, stepwise functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth exploration of the core synthetic strategies for accessing this key intermediate, offering field-proven insights into the causality behind experimental choices and detailed, actionable protocols for the research scientist.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3-chloro-5-fluoropyridine can be approached from several distinct starting materials. The choice of route is often dictated by the availability of precursors, cost considerations, and the desired scale of production. The three primary strategies involve:

-

Diazotization and Halogenation of Aminopyridines: A classic and reliable method involving the transformation of an amino group into a diazonium salt, which is subsequently displaced.

-

Halogen Exchange (Halex) Reactions: A powerful technique for introducing fluorine by displacing a less electronegative halogen, typically chlorine, from a polychlorinated pyridine precursor.

-

Direct Electrophilic Chlorination: The regioselective introduction of a chlorine atom onto a difluorinated pyridine scaffold.

The following sections will dissect each of these methodologies, providing both the theoretical underpinnings and practical execution details.

Route 1: Synthesis from 3-Amino-5-chloropyridine via Diazotization

This approach leverages the well-established Sandmeyer and Balz-Schiemann reactions, which provide a robust pathway for converting aromatic amines into aryl halides.[3][4] The transformation of the amino group into an excellent leaving group (N₂) via diazotization is the cornerstone of this strategy.

Mechanistic Rationale

The synthesis begins with the diazotization of 3-amino-5-chloropyridine. In the presence of a strong acid (such as HBF₄ or HF) and sodium nitrite (NaNO₂), the amino group is converted into a diazonium salt.[5][6] For fluorination, the Balz-Schiemann reaction is particularly relevant, where the diazonium tetrafluoroborate salt is isolated and then thermally decomposed. The tetrafluoroborate anion (BF₄⁻) serves as the fluoride source, displacing the dinitrogen gas to yield the desired 3-chloro-5-fluoropyridine.[3][6]

Visualizing the Pathway: Diazotization Route

Caption: Diazotization of 3-amino-5-chloropyridine followed by Balz-Schiemann reaction.

Detailed Experimental Protocol

Objective: To synthesize 3-chloro-5-fluoropyridine from 3-amino-5-chloropyridine.

Materials:

-

3-Amino-5-chloropyridine

-

Tetrafluoroboric acid (HBF₄, 48% in H₂O)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a flask maintained at 0-5 °C using an ice-salt bath, a solution of 3-amino-5-chloropyridine in aqueous tetrafluoroboric acid is prepared.

-

To this stirred and cooled solution, an aqueous solution of sodium nitrite is added dropwise, ensuring the temperature does not exceed 5 °C. The reaction progress is monitored for the complete consumption of the starting amine.

-

Upon completion, the precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Fluorodediazoniation (Balz-Schiemann): The dried diazonium salt is gently heated in a suitable apparatus. The salt will decompose, releasing nitrogen gas and boron trifluoride, to yield the crude product.[6]

-

Work-up and Purification: The resulting crude product is carefully distilled from the reaction mixture. The distillate is then washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 3-chloro-5-fluoropyridine.

Expertise & Causality:

-

Why HBF₄? Tetrafluoroboric acid is crucial for the Balz-Schiemann reaction as it serves as both the acid for diazotization and the source of the weakly coordinating BF₄⁻ anion, which acts as the fluoride donor upon heating.[3]

-

Temperature Control: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[5]

Route 2: Synthesis via Halogen Exchange (Halex) Reaction

The Halex reaction is a cornerstone of industrial fluorination chemistry. This route typically starts from a more readily available polychlorinated pyridine, such as 2,3,5-trichloropyridine, and selectively exchanges a chlorine atom for a fluorine atom.

Mechanistic Rationale

This synthesis relies on the principles of nucleophilic aromatic substitution (SₙAr). The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is enhanced by the presence of multiple electron-withdrawing chlorine atoms. A fluoride source, typically an alkali metal fluoride like potassium fluoride (KF) or the more reactive cesium fluoride (CsF), attacks the pyridine ring, displacing a chloride ion. The reaction is typically performed at high temperatures in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.[7][8]

Visualizing the Pathway: Halex Route

Caption: Halogen exchange on 2,3,5-trichloropyridine to access fluorinated intermediates.

Detailed Experimental Protocol

Objective: To synthesize 5-chloro-2,3-difluoropyridine as a precursor, starting from 2,3,5-trichloropyridine.

Materials:

-

2,3,5-Trichloropyridine

-

Cesium fluoride (CsF)

-

Potassium fluoride (KF)

-

Sulfolane or Dimethyl sulfoxide (DMSO)

Procedure:

-

Reaction Setup: A mixture of 2,3,5-trichloropyridine, cesium fluoride, and potassium fluoride is suspended in a high-boiling polar aprotic solvent (e.g., sulfolane) in a reactor equipped with a mechanical stirrer and a distillation head.[8]

-

Fluorination: The reaction mixture is heated to approximately 145 °C and held for several hours (e.g., 17 hours). The temperature is then increased to around 190 °C and maintained for an extended period (e.g., 19 hours).[8]

-

Product Isolation: During the high-temperature phase, the lower-boiling product, 5-chloro-2,3-difluoropyridine, is continuously removed from the reaction mixture by distillation.[8]

-

Further Transformation: The resulting 5-chloro-2,3-difluoropyridine can then be further transformed. For instance, selective reduction (dehalogenation) at the 2-position would be required to yield the final 3-chloro-5-fluoropyridine. This can often be achieved via catalytic hydrogenation.

Expertise & Causality:

-

Choice of Fluoride Source: A combination of CsF and KF is often used. CsF is highly reactive due to the poor coordination between the large Cs⁺ cation and the small F⁻ anion in solution, making the fluoride ion more "naked" and nucleophilic. KF is less expensive and is used in conjunction.[8]

-

Solvent Selection: Polar aprotic solvents like sulfolane or DMSO are essential. They effectively solvate the metal cations, further enhancing the nucleophilicity of the fluoride anion, and can withstand the high reaction temperatures required.[7][8]

-

Temperature Staging: The initial lower temperature can favor the formation of monofluorinated intermediates, while the subsequent higher temperature drives the reaction towards the desired difluorinated product.[9]

Route 3: Synthesis from 3,5-Difluoropyridine via Direct Chlorination

An alternative strategy involves starting with a fluorinated pyridine and introducing the chlorine atom. This route depends on achieving regioselective electrophilic chlorination on the 3,5-difluoropyridine ring.

Mechanistic Rationale

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the reaction can be driven under forcing conditions. The two fluorine atoms are strongly deactivating but are ortho-, para-directing. In the context of the pyridine ring, predicting the site of chlorination requires careful consideration of both the directing effects of the fluorines and the deactivating effect of the ring nitrogen. The reaction likely proceeds via a standard electrophilic aromatic substitution mechanism, where a chloronium ion (Cl⁺) or a polarized chlorine source attacks the electron-rich position of the ring.

Visualizing the Pathway: Direct Chlorination

Caption: Vapour-phase electrophilic chlorination of 3,5-difluoropyridine.

Protocol Considerations

Detailed protocols for the direct chlorination of 3,5-difluoropyridine to yield the 3-chloro-5-fluoro isomer are less common in standard literature and often found in patent literature describing industrial processes.

General Procedure Outline:

-

Vapour-Phase Reaction: The reaction is typically carried out in the vapour phase at high temperatures (e.g., 200-350 °C).[10]

-

Reactants and Catalyst: 3,5-difluoropyridine and chlorine gas are passed over a catalyst bed. Catalysts can include activated carbon or metal chlorides like iron(III) chloride (FeCl₃).[10]

-

Product Isolation: The product mixture exiting the reactor is cooled, and the desired 3-chloro-5-fluoropyridine is separated from unreacted starting materials and byproducts (such as dichlorinated pyridines) by fractional distillation.

Expertise & Causality:

-

Reaction Conditions: The high temperatures and catalytic conditions are necessary to overcome the inherent deactivation of the pyridine ring towards electrophilic attack.

-

Regioselectivity: Achieving high selectivity for the desired isomer is the primary challenge. The reaction conditions, particularly the catalyst and temperature, must be carefully optimized to minimize the formation of unwanted isomers and over-chlorinated products.

Summary and Comparison of Synthetic Routes

| Parameter | Route 1: Diazotization | Route 2: Halex Reaction | Route 3: Direct Chlorination |

| Starting Material | 3-Amino-5-chloropyridine | 2,3,5-Trichloropyridine | 3,5-Difluoropyridine |

| Key Reagents | NaNO₂, HBF₄ | KF, CsF, Sulfolane/DMSO | Cl₂, Activated Carbon/FeCl₃ |

| Typical Yield | Moderate to Good | Good to Excellent (Industrial) | Variable, process-dependent |

| Advantages | Well-established, reliable chemistry. Good for lab scale. | High throughput, suitable for large-scale industrial production. Uses cheaper precursors. | Potentially a very direct route if selectivity can be controlled. |

| Disadvantages | Involves unstable diazonium intermediates. Can be multi-step. | Requires harsh conditions (high temp/pressure). Regioselectivity can be an issue. Requires further steps. | Harsh conditions. Selectivity is a major challenge, leading to difficult purifications. |

Conclusion

The synthesis of 3-chloro-5-fluoropyridine is a critical process for the pharmaceutical and agrochemical industries. The selection of a synthetic route is a strategic decision based on scale, cost, and available starting materials. While the diazotization of aminopyridines offers a reliable laboratory-scale synthesis, halogen exchange reactions on polychlorinated pyridines represent the most common and economically viable approach for industrial production. Direct chlorination remains a mechanistically interesting but practically challenging alternative. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach the synthesis of this invaluable chemical building block.

References

- Vertex AI Search. (n.d.).

- Pipzine Chemicals. (n.d.). 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. Retrieved January 2, 2026.

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Retrieved January 2, 2026.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (2025, October 12). The Chemical Versatility of 3,5-Difluoropyridine: A Cornerstone in Organic Synthesis. Retrieved January 2, 2026.

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

- ChemicalBook. (n.d.). 3-Fluoropyridine synthesis. Retrieved January 2, 2026.

- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

- Ossila. (n.d.). 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3. Retrieved January 2, 2026.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 2, 2026, from [Link]

- Guidechem. (n.d.). How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? - FAQ. Retrieved January 2, 2026.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 2, 2026, from [Link]

- MySkinRecipes. (n.d.). 3-Chloro-5-fluoropyridine. Retrieved January 2, 2026.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved January 2, 2026.

- ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved January 2, 2026.

- ChemicalBook. (n.d.). 3-Amino-5-fluoropyridine synthesis. Retrieved January 2, 2026.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 2, 2026, from [Link]

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 2, 2026.

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 2, 2026, from [Link]

- Benchchem. (n.d.). 3-Amino-5-chloropyridine. Retrieved January 2, 2026.

-

PubChem. (n.d.). 3-Chloro-5-fluoropyridine. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Retrieved January 2, 2026.

- ACS Publications - The Journal of Organic Chemistry. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Retrieved January 2, 2026.

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Retrieved January 2, 2026.

- European Patent Office. (2003, April 2). EP 1206453 B1 - PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. Retrieved January 2, 2026.

- ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 2, 2026.

- Google Patents. (n.d.).

Sources

- 1. 3-Chloro-5-fluoropyridine [myskinrecipes.com]

- 2. 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

- 8. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 10. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

The Halogenated Pyridine Core: A Historical and Synthetic Guide for the Modern Researcher

Introduction: From Coal Tar to Cornerstone of Modern Chemistry

The journey of the pyridine ring, from its initial isolation from bone oil by Scottish chemist Thomas Anderson in 1849 to its current status as a ubiquitous scaffold in pharmaceuticals and agrochemicals, is a testament to over a century of chemical innovation.[1][2] Initially a curiosity derived from the complex mixtures of coal tar, the true potential of pyridine was unlocked through the development of synthetic methodologies that allowed for its controlled functionalization.[2] Among the most pivotal of these transformations has been the introduction of halogen atoms onto the pyridine nucleus, giving rise to the versatile class of compounds known as halopyridines.

This technical guide provides an in-depth exploration of the discovery and history of halopyridines, designed for researchers, scientists, and drug development professionals. We will traverse the key historical milestones, from the earliest halogenation methods to the sophisticated synthetic protocols developed over time. By understanding the evolution of these synthetic strategies, the modern researcher can better appreciate the causality behind experimental choices and leverage this foundational knowledge for contemporary chemical challenges. This guide is structured to provide not just a historical overview, but also practical, field-proven insights and detailed experimental protocols.

The Dawn of Pyridine Halogenation: Early Methodologies and Key Discoveries

The inherent electron-deficient nature of the pyridine ring posed a significant challenge to early chemists. Direct electrophilic halogenation, a common strategy for benzene and other electron-rich aromatics, proved to be difficult with pyridine, often requiring harsh conditions and resulting in low yields and mixtures of isomers. This initial hurdle spurred the development of more ingenious approaches to access the valuable halopyridine building blocks.

Chloropyridines: The First Halogenated Pyridines

The first syntheses of chloropyridines relied on indirect methods. One of the earliest successful approaches involved the chlorination of 2-hydroxypyridine (or its tautomer, 2-pyridone) using phosphoryl chloride (POCl₃) to yield 2-chloropyridine.[3] This method highlighted a key strategy that would be employed for decades: the conversion of a more reactive precursor into the desired halopyridine.

Direct chlorination of pyridine was eventually achieved, but it required high temperatures and often led to the formation of polychlorinated products like 2,6-dichloropyridine.[3] The synthesis of 3-chloropyridine was historically accomplished through the Ciamician–Dennstedt rearrangement, a reaction involving the ring expansion of pyrrole with dichlorocarbene.[4][5] The preparation of 4-chloropyridine has been historically challenging due to the instability of the free base, with early methods often isolating it as the more stable hydrochloride salt.[6][7]

Bromopyridines: Expanding the Halogen Palette

The synthesis of bromopyridines followed a similar trajectory of discovery. Early methods for the synthesis of 2-bromopyridine often started from 2-aminopyridine, utilizing a diazotization reaction followed by bromination, a process reminiscent of the Sandmeyer reaction.[4][8][9] A notable early method was developed by L. Craig in 1934, which involved the reaction of 2-aminopyridine with hydrobromic acid and bromine to form a perbromide intermediate, followed by diazotization.[8]

Direct bromination of pyridine to produce 3-bromopyridine was found to be more feasible than chlorination but still required forcing conditions, such as heating pyridine with bromine in the presence of oleum (fuming sulfuric acid).[10]

Iodopyridines: The Heaviest Halogen Enters the Ring

The introduction of iodine onto the pyridine ring presented its own unique set of challenges. Early methods for the synthesis of iodopyridines often relied on halogen exchange reactions, starting from the more readily available chloro- or bromopyridines.[11] For instance, 2-iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine using iodotrimethylsilane.[11] The synthesis of 3-iodopyridine can be achieved from 3-bromopyridine via an aromatic Finkelstein reaction.[12] The Sandmeyer reaction, involving the diazotization of an aminopyridine followed by treatment with an iodide salt, also proved to be a viable route for the synthesis of iodopyridines, such as 4-iodopyridine.[11][13]

Evolution of Synthetic Methodologies: A Modern Perspective

While the early methods provided access to the fundamental halopyridine isomers, they were often limited by harsh reaction conditions, low yields, and poor regioselectivity. The relentless pursuit of milder, more efficient, and selective methods has led to a vast expansion of the synthetic chemist's toolkit for pyridine halogenation.

Named Reactions in Halopyridine Synthesis

Several classic named reactions have been instrumental in the historical and ongoing synthesis of halopyridines.

-

The Hantzsch Pyridine Synthesis: While not a direct halogenation method, the Hantzsch synthesis, discovered by Arthur Hantzsch in 1882, provides a powerful route to substituted pyridines, which can then be halogenated.[14] This multicomponent reaction allows for the construction of the pyridine ring itself with various substituents in place.

-

The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction has been a cornerstone for the conversion of aryl amines to aryl halides via diazonium salts. Its application to aminopyridines provided a reliable method for the regioselective introduction of halogens.

-

The Zincke Reaction: This reaction involves the ring-opening of a pyridine ring by reaction with 2,4-dinitrochlorobenzene and a primary amine. While not a direct halogenation, the resulting Zincke aldehydes have been utilized in innovative strategies for the subsequent functionalization and halogenation of the pyridine core.

dot graph "Named_Reactions_in_Halopyridine_Synthesis" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Key named reactions in the historical context of pyridine chemistry.

Modern Synthetic Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of key halopyridine isomers, reflecting both historical and more contemporary approaches.

This classical method remains a reliable route for the preparation of 2-chloropyridine.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxypyridine (1.0 eq).

-

Carefully add phosphoryl chloride (POCl₃, 3.0 eq) portion-wise with cooling in an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.

-

Cool the mixture to room temperature and pour it cautiously onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2-chloropyridine.

This method, based on the principles of the Sandmeyer reaction, is a common laboratory preparation.[8][15]

Protocol:

-

In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, place 48% hydrobromic acid.

-

Cool the acid to 0-5 °C in an ice-salt bath and add 2-aminopyridine (1.0 eq) portion-wise.

-

While maintaining the temperature at or below 0 °C, add bromine (1.1 eq) dropwise.

-

A solution of sodium nitrite (1.2 eq) in water is then added dropwise over a period of 2 hours, ensuring the temperature remains at or below 0 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.

-

Slowly add a solution of sodium hydroxide to the reaction mixture until it is strongly basic (pH > 12), keeping the temperature below 20 °C.

-

Extract the mixture with diethyl ether (3 x volume).

-

Dry the combined ethereal extracts over solid potassium hydroxide, filter, and remove the ether by distillation.

-

The residue is then purified by vacuum distillation to yield 2-bromopyridine.

This protocol exemplifies the Finkelstein reaction adapted for an aromatic system.[12]

Protocol:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromopyridine (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous 1,4-dioxane as the solvent, followed by N,N'-dimethylethylenediamine (0.1 eq) as a ligand.

-

Heat the resulting suspension to 110 °C and maintain for 18 hours.

-

After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-iodopyridine can be purified by column chromatography or recrystallization.

| Halopyridine | Precursor | Key Reagents | Typical Yield (%) | Historical Context |

| 2-Chloropyridine | 2-Hydroxypyridine | POCl₃ | 70-80 | Early, reliable method |

| 2-Bromopyridine | 2-Aminopyridine | HBr, Br₂, NaNO₂ | 80-90 | Based on Sandmeyer-type reaction |

| 3-Iodopyridine | 3-Bromopyridine | NaI, CuI | 90-98 | Aromatic Finkelstein reaction |

The Rise of Halopyridines in Agrochemicals and Pharmaceuticals

The development of reliable synthetic routes to halopyridines unlocked their immense potential as versatile intermediates in the synthesis of a wide array of commercially important molecules. The carbon-halogen bond serves as a convenient handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution, allowing for the rapid generation of molecular diversity.[16]

dot graph "Halopyridine_Applications" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Applications of the halopyridine core in agrochemicals and pharmaceuticals.

Pioneering Agrochemicals

The impact of halopyridines on modern agriculture has been profound, with many blockbuster pesticides and herbicides containing this crucial structural motif.[17][18]

-

Chlorpyrifos: First registered in 1965, this organophosphate insecticide has been widely used to control a broad spectrum of insect pests on various crops.[19][20][21] Its synthesis involves the use of a chlorinated pyridine precursor.

-

Picloram: Commercialized in 1963 by Dow Chemical Company, Picloram is a systemic herbicide used for the control of broadleaf weeds.[22][23][24] It is a chlorinated derivative of picolinic acid, a pyridine carboxylic acid.

-

Fluazifop-butyl: First marketed in 1981, this selective herbicide is used to control grass weeds in broad-leaved crops.[17][21][25][26][27][28][] The synthesis of fluazifop involves a trifluoromethyl-substituted chloropyridine intermediate.

Landmark Pharmaceuticals

The pyridine ring is a privileged scaffold in medicinal chemistry, and its halogenated derivatives have been integral to the development of numerous life-saving drugs.[1][30]

-

Nifedipine: Synthesized in 1966 by Bayer, nifedipine is a calcium channel blocker used to treat angina and hypertension.[14][22][27][31][32] Its synthesis is based on the Hantzsch dihydropyridine synthesis.

-

Piroxicam: Introduced in the 1970s, piroxicam is a non-steroidal anti-inflammatory drug (NSAID) used to relieve the symptoms of various types of arthritis. Its structure incorporates a pyridyl moiety.

-

Chlorphenamine: Patented in 1948 and entering medical use in 1949, chlorphenamine is a first-generation antihistamine used to treat allergic conditions.[3] Its synthesis involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine.

Conclusion: An Enduring Legacy and a Bright Future

The history of halopyridines is a compelling narrative of overcoming synthetic challenges to unlock immense chemical potential. From their initial, often arduous, syntheses to their current status as indispensable building blocks, halopyridines have played a pivotal role in the advancement of both agricultural and medicinal chemistry. The foundational knowledge of their discovery and the evolution of their synthesis provides a rich context for the modern researcher. As the demand for novel, highly functionalized molecules continues to grow, the versatile and enduring halopyridine core is certain to remain at the forefront of chemical innovation for decades to come.

References

-

2-Iodopyridine. (n.d.). In Chem-Impex. Retrieved January 2, 2026, from [Link]

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry.

-

2-Amino-5-Bromo-3-Iodopyridine. (n.d.). In ijssst.info. Retrieved January 2, 2026, from [Link]

-

Sci-Hub. (n.d.). Retrieved January 2, 2026, from [Link]

-

Chlorpyrifos. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Chlorphenamine. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

- Process for making 2-bromopyridine. (1981).

- Method for synthesizing 4-chloro-pyridine. (2013).

- [Nifedipine: a novel vasodil

-

Fluazifop. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2015). Bioorganic & Medicinal Chemistry.

- 4‐Chloropyridine Hydrochloride. (2022).

-

Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). In Chempanda. Retrieved January 2, 2026, from [Link]

-

Fluazifop-butyl (Ref: SL 236). (n.d.). In AERU - University of Hertfordshire. Retrieved January 2, 2026, from [Link]

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

2-Iodopyridine | C5H4IN | CID 221126. (n.d.). In PubChem. Retrieved January 2, 2026, from [Link]

- Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. (1996).

- 2-bromopyridine. (1946). Organic Syntheses.

- Process for preparing nifedipine. (2001).

- The Facts on Chlorpyrifos. (2017). FactCheck.org.

-

3-Iodopyridine | C5H4IN | CID 70714. (n.d.). In PubChem. Retrieved January 2, 2026, from [Link]

-

Picloram. (n.d.). In Grokipedia. Retrieved January 2, 2026, from [Link]

-

Nifedipine. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Pyridine. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

3-Chloropyridine. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

-

Picloram Definition & Meaning. (n.d.). In Dictionary.com. Retrieved January 2, 2026, from [Link]

- Development of novel pyridine-based agrochemicals: A review. (2024).

- 2-bromopyridine synthesis method. (2015).

- Chlorpyrifos: A Controversial Legacy in Agriculture. (2023).

- Synthesis and Evaluation of a New Class of Nifedipine Analogs with T-Type Calcium Channel Blocking Activity. (2018).

- 3, 5-dibromo-4-iodopyridine. (2012).

-

Picloram. (n.d.). In Bionity. Retrieved January 2, 2026, from [Link]

- SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. (2012). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 6. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chempanda.com [chempanda.com]

- 12. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 13. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester | Semantic Scholar [semanticscholar.org]

- 14. ijpcbs.com [ijpcbs.com]

- 15. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemimpex.com [chemimpex.com]

- 21. Page loading... [guidechem.com]

- 22. [Nifedipine: a novel vasodilator] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Herbicidal Activity of Fluazifop-Butyl, Haloxyfop-Methyl, and Sethoxydim in Soil | Weed Science | Cambridge Core [cambridge.org]

- 25. Fluazifop - Wikipedia [en.wikipedia.org]

- 26. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]

- 27. Nifedipine - Wikipedia [en.wikipedia.org]

- 28. iskweb.co.jp [iskweb.co.jp]

- 30. sci-hub.box [sci-hub.box]

- 31. US6294673B1 - Process for preparing nifedipine - Google Patents [patents.google.com]

- 32. researchgate.net [researchgate.net]

The Pyridine Nucleus: A Privileged Scaffold in Modern Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyridine Ring

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the landscape of chemical and biological sciences.[1][2] Its unique electronic properties, including a dipole moment with the negative end at the nitrogen atom, water solubility, and the ability to act as a hydrogen bond acceptor, make it a "privileged scaffold" in medicinal chemistry and beyond.[3] The nitrogen atom's lone pair of electrons imparts basicity and nucleophilicity, while the overall aromatic system allows for a range of substitution reactions, enabling the fine-tuning of a molecule's steric and electronic properties.[4][5] This inherent versatility has led to the widespread incorporation of substituted pyridines in pharmaceuticals, agrochemicals, catalysts, and advanced materials.[1][6][7] This guide provides an in-depth exploration of the potential applications of substituted pyridines in research, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding their significance.

I. Medicinal Chemistry: The Pyridine Core in Drug Discovery

The pyridine scaffold is a recurring motif in a vast number of FDA-approved drugs, a testament to its favorable pharmacokinetic and pharmacodynamic properties.[3][8] Its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, makes it an ideal building block for designing molecules that can effectively interact with biological targets.

A. Anticancer Agents: Targeting Key Pathways in Oncology

Substituted pyridines have emerged as a prominent class of compounds in the development of novel anticancer therapies.[9][10][11] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes or receptors implicated in cancer cell proliferation, survival, and angiogenesis.[11][12]

One notable class of pyridine-based anticancer agents is the pyridine-urea derivatives.[13][14] These compounds have shown significant efficacy against various cancer cell lines, with some exhibiting potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[13][15]

Data Presentation: Anticancer Activity of Pyridine-Urea Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 8e | MCF-7 (Breast Cancer) | 0.22 (48h treatment) | VEGFR-2 Inhibition | [13] |

| 8n | MCF-7 (Breast Cancer) | 1.88 (48h treatment) | VEGFR-2 Inhibition | [13] |

| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 1.93 (48h treatment) | DNA Intercalation | [13] |

Experimental Protocol: Synthesis of a Representative Pyridine-Urea Anticancer Agent (Compound 8e)

This protocol outlines a general procedure for the synthesis of pyridine-urea derivatives, exemplified by the highly active compound 8e.

Step 1: Synthesis of the Pyridine Amine Intermediate

A suitable aminopyridine precursor is the starting point for the synthesis. The specific substitution pattern on the pyridine ring is crucial for the final compound's biological activity.

Step 2: Urea Formation

-

To a solution of the aminopyridine intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add triethylamine (1.2 eq) and cool the mixture to 0 °C.

-

Slowly add the desired isocyanate (e.g., 4-chlorophenyl isocyanate) (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the final pyridine-urea compound.

Mandatory Visualization: Proposed Mechanism of VEGFR-2 Inhibition by Pyridine-Urea Derivatives

Caption: Interaction of a pyridine-urea inhibitor with the VEGFR-2 kinase domain.

II. Catalysis: Pyridine-Based Ligands in Chemical Transformations

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers.[13] This property has been extensively exploited in the field of catalysis, where substituted pyridines serve as versatile ligands that can modulate the steric and electronic environment of a metal catalyst, thereby influencing its activity, selectivity, and stability.[15][16]

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The choice of ligand is critical for the efficiency of these reactions, and pyridine-based ligands have proven to be highly effective.[16] The electronic properties of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing substituents, which in turn affects the electron density at the palladium center and influences the rates of oxidative addition and reductive elimination in the catalytic cycle.[16]

Experimental Protocol: Suzuki-Miyaura Coupling Using a 4-Substituted Pyridine Ligand

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst bearing a 4-substituted pyridine ligand.

Materials:

-

Aryl halide (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

4-Substituted Pyridine Ligand (e.g., 4-dimethylaminopyridine, 4-10 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., a mixture of toluene and water)

Procedure:

-

To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, 4-substituted pyridine ligand, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Mandatory Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

III. Materials Science: Pyridines in Functional Materials

The structural rigidity and coordinating ability of the pyridine nucleus make it an excellent building block for the construction of advanced materials with tailored properties.[7] Substituted pyridines are frequently incorporated into metal-organic frameworks (MOFs), polymers, and dyes.

A. Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers.[9][10] Pyridine-based linkers, such as pyridinedicarboxylic acids, are widely used in MOF synthesis due to their ability to form strong and directional coordination bonds with metal centers, leading to robust frameworks with high surface areas and tunable pore sizes.[10] These materials have shown great promise in applications such as gas storage, separation, and catalysis.[9][10]

Experimental Protocol: Synthesis of a Pyridine-Based Metal-Organic Framework

This protocol describes the solvothermal synthesis of a MOF using a pyridine-dicarboxylate linker.

Materials:

-

Metal salt (e.g., Zinc nitrate hexahydrate, 1.0 eq)

-

Pyridine-3,5-dicarboxylic acid (1.0 eq)

-

Solvent (e.g., N,N-Dimethylformamide (DMF))

Procedure:

-

In a glass vial, dissolve the metal salt and the pyridine-3,5-dicarboxylic acid in the solvent.

-

Seal the vial and place it in an oven.

-

Heat the mixture at a specific temperature (e.g., 100-120 °C) for 24-72 hours.

-

After the reaction is complete, allow the oven to cool down slowly to room temperature to promote the formation of well-defined crystals.

-

Collect the crystalline product by filtration and wash it with fresh solvent to remove any unreacted starting materials.

-

Dry the resulting MOF material under vacuum.[8]

Mandatory Visualization: Assembly of a Pyridine-Based MOF

Caption: Schematic representation of a metal-organic framework with pyridine-based linkers.

IV. Agrochemicals: Protecting Crops with Pyridine Derivatives

The pyridine ring is a key structural component in a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[1] The introduction of specific substituents onto the pyridine ring allows for the optimization of their biological activity, selectivity, and environmental profile.[5]

A. Insecticides: The Case of Chlorpyrifos

Chlorpyrifos is a broad-spectrum organophosphate insecticide that has been widely used in agriculture. Its synthesis involves the key intermediate 3,5,6-trichloro-2-pyridinol, a substituted pyridine derivative.[4][12]

Experimental Protocol: Synthesis of 3,5,6-Trichloro-2-pyridinol

This protocol describes a laboratory-scale synthesis of 3,5,6-trichloro-2-pyridinol from 2,3,5,6-tetrachloropyridine.

Materials:

-

2,3,5,6-Tetrachloropyridine

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, suspend 2,3,5,6-tetrachloropyridine in water.

-

Add sodium hydroxide and a phase-transfer catalyst to the suspension.

-

Heat the mixture to reflux (approximately 100 °C) and stir vigorously for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain 3,5,6-trichloro-2-pyridinol.[12]

Mandatory Visualization: Synthetic Pathway to Chlorpyrifos

Caption: Final step in the synthesis of the insecticide Chlorpyrifos.

Conclusion: The Future of Substituted Pyridines in Research

The versatility of the substituted pyridine scaffold ensures its continued prominence across diverse scientific disciplines. In medicinal chemistry, the ongoing exploration of novel substitution patterns and the development of pyridine-based hybrid molecules hold immense promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.[14] In catalysis, the rational design of pyridine-containing ligands will continue to drive the development of more efficient and selective catalysts for challenging chemical transformations. The modular nature of pyridine-based building blocks will undoubtedly lead to the creation of new functional materials with unprecedented properties and applications in materials science. Furthermore, in the field of agrochemicals, the search for more potent and environmentally benign pyridine derivatives remains a critical area of research. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the potential applications of substituted pyridines in research are poised for significant expansion, solidifying their status as a truly indispensable class of heterocyclic compounds.

References

-

Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Tuning the structural and catalytic properties of copper(II)-based complexes containing pyridine-2,6-diimines. (n.d.). Springer. Retrieved from [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. Retrieved from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). BioMed Research International. Retrieved from [Link]

- Abdel-Ghani, T. M., et al. (2018).

-

Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

- Godesi, S., et al. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules, 28(13), 4952.

-

Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (2021). IRJET. Retrieved from [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2019). Inorganic Chemistry. Retrieved from [Link]

- Method for synthesis of chlorpyrifos. (2012). Google Patents.

-

Ligand Tuning in Pyridine-Alkoxide Ligated Cp*Ir III Oxidation Catalysts. (2018). ACS Catalysis. Retrieved from [Link]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). PubMed. Retrieved from [Link]

-

Development of novel pyridine-based agrochemicals: A review. (2024). Advanced Agrochem. Retrieved from [Link]

-

Direct Synthesis of Pyridine Derivatives. (2007). Journal of the American Chemical Society. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material. (2012). Google Patents.

-

Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Manufacturing Process of Chlorpyrifos TC. (n.d.). Scribd. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Angewandte Chemie International Edition. Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

-

Chlorpyrifos. (n.d.). Wikipedia. Retrieved from [Link]

-

The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

-

Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. (2024). RSC Advances. Retrieved from [Link]

-

Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. (n.d.). Bentham Science. Retrieved from [Link]

-

Mastering Organic Synthesis with Pyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science. Retrieved from [Link]

-